1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride
Overview
Description
1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1226802-08-9 . It has a molecular weight of 246.18 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H16ClN.ClH/c13-9-12-7-4-8-14 (12)10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10H2;1H/t12-;/m1./s1 . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 246.18 . The InChI code provides information about its molecular structure .Scientific Research Applications
Local Anesthetic Activity and Toxicity
1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride has been studied for its local anesthetic activity and toxicity. Research on derivatives of this compound, such as the di-(β-diethylaminoethyl) ester of 1-benzyl 2, 5-dicarboxy pyrrolidine, shows significant local anesthetic potency and low toxicity, demonstrating its potential in medical applications (Loomis & Spielmeyer, 1946).
Cholinesterase Inhibition
Compounds derived from 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research is crucial in understanding their potential therapeutic applications for conditions like Alzheimer's disease (Pizova et al., 2017).
Cycloaddition Reactions in Organic Synthesis
This compound is also important in organic synthesis, particularly in cycloaddition reactions. Studies on substituted chromones reacting with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines highlight its role in synthesizing complex organic structures (Sosnovskikh et al., 2014).
Application in Synthesis of Complex Organic Molecules
Further research into the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine demonstrates the application of 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride in creating specific, structurally complex molecules (Ruano et al., 2006).
Catalytic Reactions in Organic Chemistry
Studies have also focused on the catalytic reactions involving this compound, such as its role in the intramolecular hydroamination of unactivated olefins to form pyrrolidine derivatives, showcasing its versatility in organic synthesis (Bender & Widenhoefer, 2005).
Role in Synthesis of Medicinal Compounds
It also plays a part in the synthesis of medicinal compounds, as shown in the large-scale synthesis of N-benzyl-4-formylpiperidine. The modification of sodium bis(2-methoxyethoxy)aluminum hydride with pyrrolidine provided a selective reducing agent for transforming related compounds, illustrating its significance in pharmaceutical synthesis (Abe et al., 2001).
Safety And Hazards
properties
IUPAC Name |
1-benzyl-2-(chloromethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVJXDMTKSJNEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975591 | |
Record name | 1-Benzyl-2-(chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride | |
CAS RN |
60169-71-3 | |
Record name | Pyrrolidine, 1-benzyl-2-chloromethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060169713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-2-(chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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